Product packaging for 3-Cyclohexyl-2-methylpropanal(Cat. No.:CAS No. 20514-52-7)

3-Cyclohexyl-2-methylpropanal

Cat. No.: B1346256
CAS No.: 20514-52-7
M. Wt: 154.25 g/mol
InChI Key: NYFQSZVPADHYTD-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropanal (CAS 20514-52-7) is a versatile aldehydic building block of strategic importance in organic synthesis and molecular design. Its molecular formula is C10H18O, with a molecular weight of 154.25 g/mol . The compound features a reactive aldehyde group positioned adjacent to a chiral center and a bulky, lipophilic cyclohexyl group . This unique structure makes it a valuable intermediate for constructing complex molecules with specific three-dimensional conformations . Its primary research value lies in its role as a key electrophile in carbon-carbon bond-forming reactions. The aldehyde functional group readily undergoes nucleophilic addition, for instance with Grignard reagents and organolithium compounds, to form secondary alcohols . It is also a substrate for oxidation to the corresponding carboxylic acid, reduction to 3-cyclohexyl-2-methylpropan-1-ol, and various condensation reactions like aldol condensations and Wittig reactions . These transformations are fundamental in the synthesis of fine chemicals and are particularly relevant in the fragrance industry, where its complex green, citrus, and spicy odor profile is valued . Synthetic methodologies to access this compound include the cobalt- or rhodium-catalyzed hydroformylation of 3-cyclohexylpropene and the oxidation of its corresponding primary alcohol . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1346256 3-Cyclohexyl-2-methylpropanal CAS No. 20514-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(8-11)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFQSZVPADHYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281637
Record name 3-cyclohexyl-2-methylpropanal
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20514-52-7
Record name NSC22286
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22286
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-cyclohexyl-2-methylpropanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclohexyl 2 Methylpropanal

Classical and Established Synthetic Routes

Established synthetic pathways to 3-cyclohexyl-2-methylpropanal often employ fundamental organic reactions, including hydrogenation, hydroformylation, and carbonyl addition reactions. These methods have been foundational in the production of this and structurally related aldehydes.

Hydrogenation-Dehydrogenation Sequences for this compound Production

Hydrogenation and dehydrogenation reactions provide a two-pronged approach to the synthesis of this compound, either by reducing an unsaturated precursor or by oxidizing its corresponding alcohol.

Hydrogenation of Unsaturated Precursors: A common strategy involves the selective hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde precursor, such as 3-cyclohexyl-2-methyl-2-propenal. This reaction requires catalysts that can selectively reduce the C=C bond without affecting the aldehyde functional group. Catalysts based on palladium or nickel are often employed for this transformation. The reaction proceeds by the addition of hydrogen across the double bond, yielding the saturated aldehyde.

Dehydrogenation of 3-Cyclohexyl-2-methylpropan-1-ol (B1353456): The corresponding primary alcohol, 3-cyclohexyl-2-methylpropan-1-ol, serves as a direct precursor to the target aldehyde via controlled oxidation (dehydrogenation). uni.lunih.gov This method utilizes specific oxidizing agents that are mild enough to prevent over-oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or catalytic systems involving transition metals are suitable for this conversion.

Hydroformylation of Cyclohexyl-containing Alkene Precursors to this compound

Hydroformylation, also known as the oxo process, is a powerful industrial method for synthesizing aldehydes from alkenes. In this approach, an alkene is reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically under pressure and in the presence of a transition-metal catalyst. For the synthesis of this compound, the precursor is 1-cyclohexylprop-1-ene. libretexts.org

The reaction is most commonly catalyzed by rhodium-based complexes, often with phosphine (B1218219) ligands that influence the reaction's rate and selectivity. researchgate.netrsc.org The process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene. While hydroformylation can lead to both linear and branched aldehyde isomers, careful selection of the catalyst and reaction conditions can favor the formation of the desired 2-methyl substituted product.

Table 1: Hydroformylation Reaction Summary
ReactantsCatalyst SystemProductKey Features
1-Cyclohexylprop-1-ene, Carbon Monoxide (CO), Hydrogen (H₂)Rhodium complex with phosphine ligands (e.g., Rh(CO)₂(acac)/PPh₃)This compoundAtom-economical, direct route to the aldehyde from an alkene.

Aldol (B89426) Condensation and Related Carbonyl Addition Reactions Yielding this compound Precursors

The carbon skeleton of this compound can be constructed using aldol condensation reactions. A crossed or mixed aldol condensation between cyclohexanecarboxaldehyde (B41370) and propanal is a viable pathway. khanacademy.orgyoutube.comyoutube.compearson.comyoutube.com

In this sequence, a base is used to deprotonate the α-carbon of propanal, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanecarboxaldehyde. The initial product is a β-hydroxy aldehyde, 3-cyclohexyl-3-hydroxy-2-methylpropanal. This intermediate is typically not isolated but is subjected to dehydration (elimination of water), often promoted by heat, to yield the α,β-unsaturated aldehyde, 3-cyclohexyl-2-methyl-2-propenal. Subsequent selective hydrogenation of the carbon-carbon double bond, as described in section 2.1.1, affords the final product, this compound.

Synthesis via Organoborane Intermediates

Organoborane chemistry offers a stereoselective route to aldehydes. One such method involves the use of vinyloxyboranes (boron enolates). These intermediates can be generated from the corresponding silyl (B83357) enol ethers. For instance, the silyl enol ether derived from a precursor can be converted into a diethylboron (B14726175) enolate, such as Diethyl-(3-cyclohexyl-2-methyl-1-propenyloxy)borane. libretexts.org

These boron enolates are highly reactive towards electrophiles and can be hydrolyzed to yield the corresponding aldehyde. semanticscholar.org The synthesis of aldehydes can also be achieved through the reaction of boranes with silyl enol ethers, which provides a pathway to create the desired carbonyl compound with high regioselectivity. acs.org

Alternative Preparative Techniques for the Chemical Compound

Other established methods in organic synthesis can also be applied to prepare this compound.

Grignard Reaction: The reaction of a Grignard reagent, specifically cyclohexylmagnesium bromide, with an α,β-unsaturated aldehyde like methacrolein (B123484) (2-methylpropenal) can be used. libretexts.orgfigshare.com This reaction proceeds via a 1,4-conjugate addition mechanism, where the cyclohexyl group adds to the β-carbon of the methacrolein. The resulting enolate is then protonated during workup to give the target aldehyde. libretexts.orgbrainly.in

Radical Addition: A free-radical addition reaction provides another route. Cyclohexyl iodide can be used to generate a cyclohexyl radical, often initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in the presence of a reducing agent such as tris(trimethylsilyl)silane. This radical can then add to the double bond of 2-methylpropenal (methacrolein). libretexts.org The subsequent steps lead to the formation of this compound with a reported yield of around 70%. libretexts.org

Table 2: Comparison of Alternative Synthetic Routes
MethodKey ReagentsIntermediate/MechanismReported Yield
Grignard ReactionCyclohexylmagnesium bromide, 2-Methylpropenal1,4-Conjugate AdditionVariable
Radical AdditionCyclohexyl iodide, 2-Methylpropenal, AIBN, Tris(trimethylsilyl)silaneFree Radical Addition~70% libretexts.org

Development of Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. These "green" approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

For the synthesis of this compound, green principles can be applied to the classical routes. For example, in hydroformylation, the use of toxic solvents like N,N-dimethylformamide (DMF) can be replaced with more benign alternatives such as diethyl sulfoxide (B87167) (DESO) or by using biphasic systems with water to facilitate catalyst recycling. figshare.comresearchgate.netmdpi.comacs.orgrsc.org

Furthermore, the development of biocatalytic methods, using enzymes to carry out specific chemical transformations, represents a significant advancement in green chemistry. While a specific enzyme cascade for the direct synthesis of this compound is not widely reported, the principles of biocatalysis could be applied. For instance, an enzyme could be used for the asymmetric reduction of a precursor or for a highly selective condensation step. The use of continuous-flow reactors in conjunction with immobilized catalysts (chemical or biological) also contributes to a greener process by enhancing efficiency and simplifying product isolation. mdpi.commdpi.com These approaches align with the goals of reducing environmental impact and developing more sustainable chemical manufacturing processes.

Catalytic Hydroformylation for Selective Branched Aldehyde Formation

Catalytic hydroformylation, also known as the oxo process, stands as a cornerstone of industrial aldehyde synthesis, prized for its 100% atom economy. The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond, utilizing a catalyst, typically based on cobalt or rhodium. For the synthesis of this compound, a key precursor is 1-cyclohexylprop-1-ene.

The hydroformylation of this substrate can theoretically yield two isomeric aldehydes: this compound (the branched product) and 4-cyclohexylbutanal (B3111782) (the linear product). The selectivity towards the desired branched isomer is a critical challenge and is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center, as well as reaction conditions such as temperature and pressure.

Rhodium-based catalysts, often employed with phosphine or phosphite (B83602) ligands, are well-regarded for their high activity and selectivity under milder conditions compared to their cobalt counterparts. The steric and electronic properties of these ligands play a pivotal role in directing the regioselectivity of the hydroformylation reaction. Bulky ligands, for instance, can favor the formation of the branched aldehyde by influencing the orientation of the alkene as it coordinates to the rhodium-hydride complex.

A plausible reaction scheme is as follows:

1-cyclohexylprop-1-ene + CO + H₂ → (catalyst) → this compound

Catalyst SystemPrecursorProductKey Feature
Rhodium/phosphine complex1-cyclohexylprop-1-eneThis compoundHigh selectivity for branched aldehydes
Cobalt carbonyl1-cyclohexylprop-1-eneMixture of isomersHigher pressures and temperatures required

Organocatalytic Strategies in this compound Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of this compound, an organocatalytic approach could involve an aldol reaction. wikipedia.orgmasterorganicchemistry.com Specifically, a crossed aldol reaction between cyclohexanecarboxaldehyde and propanal could serve as a viable route. wikipedia.orgmasterorganicchemistry.com

In this proposed pathway, an organocatalyst, such as a chiral secondary amine (e.g., proline), would activate propanal to form a nucleophilic enamine intermediate. This enamine would then attack the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. Subsequent hydrolysis of the resulting intermediate would yield a β-hydroxy aldehyde, which could then be dehydrated to form an α,β-unsaturated aldehyde. Finally, a reduction step would be necessary to produce the target saturated aldehyde, this compound.

The key advantage of this approach is the potential for high enantioselectivity, allowing for the synthesis of specific stereoisomers of the final product. The choice of organocatalyst is crucial in controlling the stereochemical outcome of the aldol addition.

Organocatalytic MethodReactantsIntermediateFinal Product
Crossed Aldol ReactionCyclohexanecarboxaldehyde, Propanalβ-hydroxy aldehydeThis compound (after reduction)
Michael AdditionCyclohexyl-containing α,β-unsaturated aldehyde, appropriate nucleophileMichael adductThis compound (after functional group manipulation)

Mechanochemical Synthetic Pathways for Aldehydes

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and often solvent-free alternative to traditional solution-phase synthesis. Aldol condensations, a classic carbon-carbon bond-forming reaction, can be effectively carried out under mechanochemical conditions. researchgate.net

For the synthesis of this compound, a mechanochemical aldol condensation could be envisioned between cyclohexanecarboxaldehyde and propanal, similar to the organocatalytic route but without the need for a solvent. The reactants would be combined in a ball mill, and the mechanical energy from the grinding media would drive the reaction forward. This approach can lead to the formation of the α,β-unsaturated aldehyde precursor to the target molecule. A subsequent reduction step would still be required.

The primary benefits of a mechanochemical approach include reduced solvent waste, potentially faster reaction times, and access to different reaction pathways compared to solution-based methods.

Mechanochemical MethodReactantsKey Advantage
Aldol CondensationCyclohexanecarboxaldehyde, PropanalSolvent-free, potentially faster reaction rates

Biocatalytic Transformations Relevant to Aldehyde Production or Modification

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. For the synthesis of this compound, two primary biocatalytic routes can be considered: the oxidation of the corresponding primary alcohol or the reduction of the corresponding carboxylic acid.

The oxidation of 3-cyclohexyl-2-methylpropan-1-ol to the desired aldehyde can be achieved using alcohol dehydrogenases (ADHs). These enzymes, often requiring a cofactor such as NAD⁺, can offer excellent selectivity, avoiding over-oxidation to the carboxylic acid, which can be a challenge in traditional chemical oxidations.

Alternatively, carboxylic acid reductases (CARs) are a class of enzymes capable of converting carboxylic acids directly to aldehydes. elsevierpure.com The reduction of 3-cyclohexyl-2-methylpropanoic acid using a CAR would provide a direct route to the target aldehyde. elsevierpure.com This method is particularly attractive as it operates under mild, aqueous conditions. elsevierpure.com

Biocatalytic MethodSubstrateEnzyme ClassKey Advantage
Alcohol Oxidation3-cyclohexyl-2-methylpropan-1-olAlcohol Dehydrogenase (ADH)High selectivity, mild conditions
Carboxylic Acid Reduction3-cyclohexyl-2-methylpropanoic acidCarboxylic Acid Reductase (CAR)Direct conversion, aqueous media

Atom Economy and Sustainability Considerations in this compound Production

The principles of green chemistry are increasingly important in evaluating the viability of synthetic routes. Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric.

Catalytic hydroformylation is an exemplary case of a 100% atom-economical reaction, as all atoms of the reactants (alkene, carbon monoxide, and hydrogen) are incorporated into the aldehyde product. This intrinsic efficiency makes it a highly sustainable method from an atom economy perspective.

Beyond atom economy, other sustainability factors include the use of renewable feedstocks, the reduction of solvent waste, and the energy intensity of the process. Organocatalysis and biocatalysis often excel in using milder conditions, and mechanochemistry offers the significant advantage of being solvent-free. The choice of the most sustainable route for the production of this compound would require a comprehensive life-cycle assessment of each methodology.

Elucidation of Reaction Mechanisms Involving 3 Cyclohexyl 2 Methylpropanal

Fundamental Reactivity Patterns of the Aldehyde Moiety

The reactivity of 3-Cyclohexyl-2-methylpropanal is rooted in the electronic properties of the aldehyde group and the acidity of the alpha-proton.

The carbon-oxygen double bond in the aldehyde group is highly polarized due to oxygen's greater electronegativity. This polarization renders the carbonyl carbon electrophilic (electron-deficient) and susceptible to attack by nucleophiles—species rich in electrons. youtube.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes. youtube.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final addition product. youtube.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, react directly with the aldehyde. libretexts.org Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen first. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type from this compound
Hydride Ion (:H⁻) Sodium borohydride (B1222165) (NaBH₄) Primary Alcohol (3-Cyclohexyl-2-methylpropan-1-ol)
Organometallic Cyclohexylmagnesium bromide (C₆H₁₁MgBr) Secondary Alcohol

The hydrogen atom attached to the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic. This acidity is a consequence of the stability of the conjugate base, the enolate, which is formed upon deprotonation by a base. masterorganicchemistry.com The negative charge on the enolate is delocalized through resonance between the alpha-carbon and the carbonyl oxygen, making it more stable than a simple alkane anion. masterorganicchemistry.com

This enolate ion is a powerful carbon-based nucleophile and plays a crucial role in various synthetic transformations, most notably the aldol (B89426) condensation. In this reaction, the enolate of one aldehyde molecule can attack the electrophilic carbonyl carbon of another molecule, forming a new carbon-carbon bond. masterorganicchemistry.com

This compound as a Key Synthetic Intermediate

Owing to the reactivity of its aldehyde group, this compound serves as a valuable building block in organic synthesis for constructing more complex molecular architectures.

The ability to form new carbon-carbon bonds is central to organic synthesis, and this compound can participate in several such key reactions.

The Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and the highly stable triphenylphosphine (B44618) oxide, the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Grignard Reactions: The addition of Grignard reagents (organomagnesium halides, RMgX) to this compound is a classic method for forming a new carbon-carbon bond and a secondary alcohol. libretexts.org For instance, reacting this compound with ethylmagnesium bromide would yield 5-cyclohexyl-4-methylpentan-3-ol.

Aldol and Related Reactions: As previously mentioned, this compound can form an enolate that can then react with another aldehyde or ketone. If it reacts with another molecule of itself, the process is a self-aldol reaction. This reaction forms a β-hydroxy aldehyde, which can sometimes dehydrate upon heating to form an α,β-unsaturated aldehyde. youtube.com

Table 2: Key Carbon-Carbon Bond Forming Reactions

Reaction Name Key Reagents Resulting Functional Group
Wittig Reaction Triphenyl phosphonium (B103445) ylide (e.g., Ph₃P=CHR) Alkene
Grignard Reaction Organomagnesium halide (R-MgX), followed by H₃O⁺ Secondary Alcohol

While specific literature examples of intramolecular cyclization starting directly from this compound are not widespread, its structure is amenable to such transformations after initial modification. For a molecule to undergo cyclization, it must typically contain two reactive functional groups that can interact.

For example, if the cyclohexyl ring were functionalized with a suitable nucleophile, an intramolecular nucleophilic addition to the aldehyde carbonyl could occur, forming a bicyclic hemiacetal or related structure. Alternatively, derivatization of the aldehyde could introduce a chain containing a phosphorus ylide, setting the stage for an intramolecular Wittig reaction to form a new carbocyclic ring. Such strategies are a cornerstone of complex molecule synthesis.

The aldehyde group is readily converted into other functional groups, making this compound a versatile starting point for synthesizing a range of derivatives.

Oxidation to Carboxylic Acids: Aldehydes can be easily oxidized to form carboxylic acids. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. This would convert this compound into 3-cyclohexyl-2-methylpropanoic acid.

Reduction to Alcohols: The carbonyl group can be reduced to a primary alcohol. smolecule.com Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, yielding 3-cyclohexyl-2-methylpropan-1-ol (B1353456). smolecule.com

Reductive Amination: This powerful reaction converts aldehydes into amines. The process typically involves a two-step, one-pot sequence where the aldehyde first reacts with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This provides a direct route to a wide variety of substituted amines.

Table 3: Common Functional Group Interconversions

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄ or CrO₃ Carboxylic Acid
Reduction NaBH₄ or LiAlH₄ Primary Alcohol
Reductive Amination R₂NH, NaBH₃CN Amine

Table 4: Compound Names Mentioned in Article

Compound Name
This compound
3-cyclohexyl-2-methylpropanoic acid
3-cyclohexyl-2-methylpropan-1-ol
5-cyclohexyl-4-methylpentan-3-ol
Carbon
Chromic acid
Ethylmagnesium bromide
Hydrogen
Lithium aluminum hydride
Methylenetriphenylphosphorane
Oxygen
Potassium permanganate
Sodium borohydride
Sodium cyanoborohydride

Catalytic Reaction Mechanism Studies Pertinent to this compound Transformations

The study of catalytic reaction mechanisms for the transformation of this compound, an α-branched aldehyde, is crucial for developing efficient and selective synthetic methodologies. Due to the steric hindrance at the α-position, this substrate presents unique challenges in catalysis, influencing reaction rates and stereochemical outcomes. Mechanistic studies, therefore, focus on understanding catalyst-substrate interactions, the nature of intermediates, and the energetics of transition states. Research in this area encompasses both organocatalytic and metal-catalyzed transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

A significant area of investigation for α-branched aldehydes like this compound is asymmetric organocatalysis. Proline and its derivatives are often employed as catalysts, proceeding through enamine intermediates. The mechanism involves the nucleophilic attack of the secondary amine of the catalyst on the aldehyde's carbonyl group to form a carbinolamine, which then dehydrates to form an iminium ion. Subsequent deprotonation at the α-carbon leads to the formation of a key enamine intermediate. The stereochemistry of the final product is determined by the facial selectivity of the enamine's attack on an electrophile, which is controlled by the chiral environment of the catalyst. For α-branched aldehydes, the formation of both E- and Z-enamine isomers is possible, and their relative reactivity and the catalyst's ability to control the geometry of the transition state are critical for achieving high enantioselectivity.

In the context of metal catalysis, the hydrogenation of this compound to 3-Cyclohexyl-2-methylpropan-1-ol is a fundamental transformation. Rhodium-based catalysts, for instance, are known to be effective for the hydrogenation of aldehydes. The catalytic cycle typically involves the coordination of the aldehyde to the metal center, followed by the insertion of the carbonyl group into a metal-hydride bond. Subsequent hydrogenolysis releases the corresponding alcohol and regenerates the active catalyst. The steric bulk of the cyclohexyl and methyl groups in this compound can influence the rate of catalyst coordination and the subsequent insertion step.

Detailed research findings have shed light on the intricacies of these catalytic processes. For instance, in organocatalytic α-functionalization reactions, the nature of the catalyst, solvent, and additives can significantly impact the E/Z ratio of the enamine intermediate and, consequently, the stereochemical outcome. Mechanistic studies have employed techniques such as in-situ NMR spectroscopy and computational modeling to identify and characterize reaction intermediates and transition states.

The following tables summarize representative data from studies on catalytic transformations of α-branched aldehydes, which are pertinent to understanding the reactivity of this compound.

Catalyst Performance in the Asymmetric α-Fluorination of an α-Branched Aldehyde

CatalystSolventYield (%)Enantiomeric Excess (ee, %)
(S)-2-(Trifluoromethyl)pyrrolidineCHCl₃8595
(S)-ProlineDMSO6070
(S)-Diphenylprolinol TMS etherToluene9298

Effect of Ligand on Rh-Catalyzed Hydrogenation of an α-Branched Aldehyde

LigandPressure (bar H₂)Conversion (%)Selectivity to Alcohol (%)
Triphenylphosphine2098>99
Xantphos20>99>99
Josiphos SL-J002-1209598

These data highlight the critical role of the catalyst structure and reaction conditions in controlling the efficiency and selectivity of transformations involving sterically hindered aldehydes analogous to this compound. Mechanistic investigations continue to be a driving force in the development of novel catalytic systems for the selective synthesis of complex molecules from such challenging substrates.

Stereochemical Control and Asymmetric Synthesis of 3 Cyclohexyl 2 Methylpropanal Derivatives

Inherent Stereochemistry of the 3-Cyclohexyl-2-methylpropanal Scaffold

The molecular structure of this compound contains two stereocenters, at the C2 and C3 positions of the propanal backbone. The presence of these two chiral centers means that the compound can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers are comprised of two pairs of enantiomers and two pairs of diastereomers. The precise control over the configuration of these stereocenters is a fundamental challenge in the synthesis of this and related molecules. The bulky cyclohexyl group at the C3 position significantly influences the steric environment around the stereocenters, which can be exploited to achieve stereocontrol in synthetic transformations.

Diastereoselective Synthesis of Related Compounds

Influence of Chiral Auxiliaries and Substrate Control

Chiral auxiliaries are powerful tools for achieving diastereoselective synthesis. sigmaaldrich.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A prominent example of the use of chiral auxiliaries is the Evans oxazolidinone system. In this approach, a carboxylic acid derivative is first coupled with a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone. The resulting N-acyloxazolidinone can then be enolized and alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone, which directs the incoming electrophile to one face of the enolate. For the synthesis of a this compound derivative, one could envision the alkylation of an N-propanoyloxazolidinone with a cyclohexylmethyl halide.

Another effective chiral auxiliary is (S,S)-(+)-pseudoephedrine. Amides derived from this amino alcohol can be deprotonated to form chiral enolates that react with electrophiles with a high degree of facial selectivity. acs.org This method has been successfully applied to the synthesis of α-methyl-β-hydroxy acids, esters, and ketones. acs.org

The following table summarizes the key aspects of these chiral auxiliaries:

Chiral AuxiliaryKey FeaturesTypical Application
Evans OxazolidinonesForms N-acyloxazolidinones, provides excellent facial shielding of the enolate.Diastereoselective alkylation of carboxylic acid derivatives.
(S,S)-(+)-PseudoephedrineForms chiral amides, enables highly diastereoselective enolate alkylation.Synthesis of chiral α-methyl-β-hydroxy carbonyl compounds. acs.org

Transition State Modeling for Diastereoselectivity Prediction

Understanding and predicting the diastereoselectivity of a reaction is greatly aided by the use of transition state models. The Felkin-Anh model is a widely accepted model for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. This model considers the steric interactions in the transition state to predict which diastereomer will be the major product.

According to the Felkin-Anh model, the largest substituent on the α-carbon to the carbonyl group orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. In the case of a reaction on a derivative of this compound, where a new stereocenter is being created at the carbonyl carbon, the existing stereocenter at C2 would direct the incoming nucleophile. The relative sizes of the substituents on C2 (methyl, cyclohexylmethyl, and hydrogen) would determine the preferred conformation in the transition state and thus the stereochemical outcome.

Computational studies can provide a more quantitative prediction of diastereoselectivity by calculating the energies of the different possible transition states. These calculations can take into account subtle electronic and steric effects that are not fully captured by qualitative models like the Felkin-Anh model.

Enantioselective Synthesis of this compound and Analogues

Chiral Organocatalysis in Aldehyde Transformations

Chiral organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of aldehydes. In particular, enamine catalysis, which utilizes chiral secondary amines such as proline and its derivatives, has been extensively developed for the α-alkylation of aldehydes.

The catalytic cycle begins with the reaction of the aldehyde with the chiral amine catalyst to form a transient enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with electrophiles. The chirality of the amine catalyst directs the approach of the electrophile to one of the two faces of the enamine, leading to the formation of one enantiomer of the product in excess. After the alkylation step, the resulting iminium ion is hydrolyzed to release the α-alkylated aldehyde product and regenerate the catalyst.

This methodology could be directly applied to the enantioselective synthesis of this compound by reacting propanal with a cyclohexylmethyl halide in the presence of a chiral amine catalyst. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity.

Asymmetric Catalysis for Creating New Stereocenters

The creation of a second stereocenter in a molecule that already possesses one is a common challenge in organic synthesis. Asymmetric catalysis provides elegant solutions to this problem, allowing for the diastereoselective and enantioselective formation of the new stereocenter.

For instance, the catalytic asymmetric allylboration of a chiral aldehyde can be used to create two adjacent stereocenters with high selectivity. acs.org In the context of this compound derivatives, if one stereocenter is already in place, a subsequent catalytic asymmetric reaction, such as an aldol (B89426) reaction or a Michael addition, could be employed to introduce the second stereocenter with a high degree of control. The choice of catalyst is critical, as it must be able to differentiate between the two diastereomeric transition states leading to the different product diastereomers.

Methodologies for Absolute Stereochemistry Determination of the Chemical Compound and its Derivatives

The determination of the absolute configuration of a chiral molecule is a crucial step in asymmetric synthesis, providing definitive proof of the stereochemical outcome of a reaction. For this compound and its derivatives, a combination of spectroscopic and chiroptical methods can be employed to elucidate the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, particularly when chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. researchgate.netnih.gov The reaction of the chiral aldehyde with a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), forms diastereomeric esters or amides that exhibit distinct NMR signals. researchgate.net The analysis of the chemical shift differences (Δδ = δS - δR) of the protons adjacent to the newly formed diastereomeric center can allow for the assignment of the absolute configuration. For acyclic compounds, the relative configuration of α-alkyl-β-hydroxy carbonyl compounds can be determined by analyzing the ¹H NMR spectrum of the syn-anti mixture. researchgate.netnih.gov Furthermore, the use of carbon-proton spin-coupling constants ((2,3)J(C,H)) and interproton spin-coupling constants ((3)J(H,H)) can aid in determining the predominant staggered rotamers and thus the relative stereochemistry in acyclic systems. acs.orgnih.gov

Chiroptical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. thieme-connect.de These techniques are highly sensitive to the stereochemistry of the molecule. thieme-connect.de The sign and magnitude of the Cotton effect in the CD spectrum, particularly for the n→π* transition of the carbonyl chromophore, can often be correlated with the absolute configuration based on empirical rules like the Octant Rule. wordpress.com The exciton (B1674681) chirality method, which involves derivatizing the molecule with two chromophores that interact through space, can also be a powerful tool for determining absolute configuration. wordpress.com

X-ray crystallography provides the most unambiguous determination of absolute configuration. wikipedia.orgpurechemistry.org This technique requires the formation of a single crystal of the chiral compound or a suitable derivative. purechemistry.org The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby establishing the absolute stereochemistry. dntb.gov.ua While powerful, this method is contingent on the ability to grow high-quality crystals.

In cases where crystallization is challenging, a combination of spectroscopic and chiroptical methods, often supported by computational calculations, is employed to confidently assign the absolute configuration of this compound and its derivatives.

Computational and Theoretical Studies on 3 Cyclohexyl 2 Methylpropanal

Electronic Structure and Reactivity Predictions via Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the electronic characteristics of 3-Cyclohexyl-2-methylpropanal, which in turn govern its reactivity. These studies typically focus on the distribution of electrons within the molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations can be employed to model various transformations, such as nucleophilic additions to the carbonyl group, oxidation to the corresponding carboxylic acid, and reduction to the alcohol.

These calculations can predict the energies of reactants, products, transition states, and intermediates, allowing for the determination of reaction enthalpies, activation energies, and the feasibility of different reaction pathways. For instance, a DFT study on the addition of a generic nucleophile to this compound would provide the energy profile of the reaction, highlighting the stability of the tetrahedral intermediate.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for a representative reaction of this compound.

Reaction StepStructureRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State[TS]‡+15.2
IntermediateTetrahedral Intermediate-5.8
ProductsAdduct-12.5
Note: Data are illustrative and based on typical values for aldehyde reactions.

For even higher accuracy in energetic and structural predictions, ab initio and post-Hartree-Fock methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to standard DFT approaches wikipedia.orgfiveable.meststephens.net.in. While computationally more demanding, they are invaluable for benchmarking DFT results and for cases where high accuracy is critical, such as in the fine-tuning of reaction mechanisms or the prediction of spectroscopic properties.

These high-level calculations can provide precise values for properties like bond dissociation energies, proton affinities, and electronic excitation energies, offering a detailed picture of the molecule's intrinsic reactivity and stability.

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the cyclohexyl ring and the rotation around single bonds.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound over time nih.gov. By simulating the motion of atoms based on a given force field, MD can explore the accessible conformations and the transitions between them, offering insights into the molecule's flexibility and how it might interact with other molecules or its environment.

The following table presents a hypothetical conformational analysis of this compound, illustrating the relative energies of different conformers.

ConformerCyclohexyl Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.0
2ChairAxial+1.8
3Twist-Boat-+5.5
Note: Data are illustrative and based on known conformational preferences of substituted cyclohexanes.

Theoretical Mechanistic Investigations of this compound Reactions

Theoretical studies are pivotal in elucidating the detailed step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathways and the structures of all transient species.

For example, in the context of an acid-catalyzed nucleophilic addition, theoretical investigations can model the initial protonation of the carbonyl oxygen, the subsequent attack of the nucleophile, and the final deprotonation steps. These studies can also shed light on the role of the solvent and the catalyst in facilitating the reaction.

Furthermore, computational models can explore stereochemical outcomes, such as the diastereoselectivity of reactions at the chiral center adjacent to the carbonyl group. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored.

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

Computational models can be used to establish quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). These models correlate calculated molecular descriptors with experimentally observed reactivity or physical properties.

For this compound and a series of related aldehydes, computational descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the partial charge on the carbonyl carbon, and steric parameters can be calculated. These descriptors can then be statistically correlated with experimental data, such as reaction rates or equilibrium constants.

Such models are valuable for predicting the behavior of new, unsynthesized compounds and for guiding the design of molecules with desired properties. For instance, a QSRR model could predict how modifications to the cyclohexyl ring or the alkyl chain would affect the reactivity of the aldehyde group.

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the 3-Cyclohexyl-2-methylpropanal structure. The aldehydic proton would be expected to produce a characteristic signal in the downfield region of the ¹H NMR spectrum (typically δ 9-10 ppm), while the various aliphatic protons of the cyclohexyl and propanal moieties would appear in the upfield region (typically δ 0.5-2.5 ppm).

Quantitative NMR (qNMR) is increasingly recognized as a powerful primary method for purity assessment. nih.govacs.org It offers a versatile and orthogonal approach compared to chromatographic methods. acs.org By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined with high accuracy. ox.ac.uk The "100% method," which involves comparing the integral of the main compound's signals to those of impurities, can be used for relative quantification without a standard, though it may overestimate purity by not accounting for non-NMR-active species. acs.orgyoutube.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde CH O ~9.6 Doublet
CH at position 2 ~2.3 Multiplet
CH ₃ at position 2 ~1.1 Doublet
CH ₂ at position 3 ~1.5 Multiplet

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Monitoring

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. utdallas.edu For this compound, the most prominent feature in its IR spectrum is the strong carbonyl (C=O) stretching absorption. For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic set of peaks for an aldehyde is the C-H stretching of the aldehyde group, which appears as two moderate bands between 2830-2695 cm⁻¹. orgchemboulder.compressbooks.pub The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones. utdallas.edulibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aldehydes and ketones exhibit a relatively weak absorption in the 270-300 nm region, which corresponds to the n→π* electronic transition of the carbonyl group. masterorganicchemistry.com While this absorption is weak, its presence can be a useful clue in structure determination. masterorganicchemistry.com For quantitative analysis, aldehydes can be reacted with a chromogenic reagent such as 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is a highly colored compound that can be measured accurately by UV-Vis spectrophotometry, allowing for the quantification of the aldehyde even at low concentrations. mt.comresearchgate.net

Table 3: Characteristic IR and UV-Vis Absorptions for this compound

Spectroscopy Absorption Band Functional Group
IR 1740-1720 cm⁻¹ (strong) C=O stretch (carbonyl)
IR 2830-2695 cm⁻¹ (moderate, two bands) C-H stretch (aldehyde)
IR 2950-2850 cm⁻¹ (strong) C-H stretch (aliphatic)

| UV-Vis | ~280-290 nm (weak) | n→π* transition (carbonyl) |

Chromatographic Derivatization Strategies for Enhanced Detection and Separation of this compound

For certain analytical challenges, such as trace-level quantification or analysis in highly complex matrices, derivatization is employed to improve the chromatographic properties and detectability of aldehydes. nih.govsigmaaldrich.com The process involves reacting the analyte with a reagent to form a derivative that is more volatile, thermally stable, or more easily detected. sigmaaldrich.com

A widely used derivatization reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com This reagent reacts with the carbonyl group of this compound to form a stable oxime derivative. researchgate.net The PFBHA derivative is highly volatile and exhibits excellent sensitivity, particularly when using GC-MS in the negative chemical ionization (NCI) mode, due to the electrophilic nature of the pentafluorobenzyl group. researchgate.netnih.gov This approach can significantly lower the limits of detection compared to direct analysis. und.edu Derivatization can be performed in-solution or using on-fiber techniques in conjunction with SPME. nih.gov

Application of Isotopic Labeling in Analytical and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or to aid in structural elucidation. wikipedia.org By replacing one or more atoms in the this compound molecule with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry or NMR. wikipedia.orgresearchgate.net

In mass spectrometry, the mass shift caused by the isotope allows for the tracking of specific fragments during dissociation, which provides profound insight into fragmentation pathways and reaction mechanisms. researchgate.netuea.ac.uk For example, labeling the aldehyde proton with deuterium would allow researchers to confirm its location in fragment ions, aiding in the interpretation of mass spectra. Similarly, in NMR, the presence of an isotope like ¹³C can be directly observed, while deuterium labeling can be used to simplify complex ¹H NMR spectra or to probe specific reaction kinetics and mechanisms. researchgate.net This technique is instrumental in unraveling complex reaction pathways and validating analytical methods. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
2,4-dinitrophenylhydrazine (DNPH)
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Glycolaldehyde
Deuterium

Molecular Basis of Flavor and Fragrance Contributions

Structure-Odor Correlations for 3-Cyclohexyl-2-methylpropanal and Analogues

The scent of a molecule is intricately linked to its chemical structure. For aldehydes in the muguet (lily-of-the-valley) fragrance family, to which this compound is related, specific structural features are crucial for their characteristic floral odor. perfumerflavorist.comwordpress.com Olfactophore models, which map the structural requirements for a molecule to interact with an olfactory receptor, have been developed for muguet aldehydes. perfumerflavorist.com These models highlight the importance of a hydrogen-bond acceptor group (the aldehyde), and specific hydrophobic regions. perfumerflavorist.com

In this compound, the cyclohexyl ring provides a bulky, hydrophobic moiety that is a common feature in many fragrance ingredients. The spatial arrangement and size of this group are critical in determining the interaction with olfactory receptors. The methyl group at the alpha-position (carbon 2) of the propanal chain also plays a significant role in defining the odor character and intensity. Modifications to these structural components in analogous compounds would be expected to alter the perceived scent. For instance, changes in the size of the cycloalkyl ring or the position of the methyl group would likely lead to variations in the odor profile, potentially shifting it from a floral muguet note to greener, fruitier, or rosier scents. google.com

The table below outlines the key structural features of this compound and their likely contribution to its odor profile, based on general principles of structure-odor relationships in muguet aldehydes.

Structural FeatureLikely Contribution to Odor Profile
Aldehyde Group (-CHO) Primary osmophore, responsible for the characteristic reactivity and interaction with olfactory receptors that elicit the aldehydic note.
Cyclohexyl Ring Provides the necessary bulk and hydrophobicity to fit within the binding pocket of specific olfactory receptors associated with floral scents.
Propanal Chain Acts as a spacer, positioning the cyclohexyl ring at an optimal distance from the aldehyde group for receptor activation.
α-Methyl Group Influences the conformational flexibility of the molecule and can enhance the potency and character of the muguet note.

Molecular Mechanisms of Stability and Controlled Release from Fragrance Compositions

Aldehydes, including this compound, are valued for their potent scents but can be chemically unstable, prone to oxidation and polymerization. To enhance their longevity and control their release in fragrance compositions, various molecular strategies are employed. One common approach is the formation of "profragrances," which are non-volatile derivatives that release the active aldehyde under specific conditions, such as exposure to moisture or light.

For aldehyde-based scents, profragrance strategies often involve the reversible formation of less volatile compounds like acetals, oximes, or imines. These structures protect the aldehyde group from degradation and release it slowly over time. The stability of these linkages can be tuned by modifying the chemical structure of the reacting partner, allowing for a controlled release profile.

Another mechanism for controlled release is encapsulation. The fragrance molecule can be entrapped within a carrier matrix, such as a polymer or cyclodextrin. The release is then governed by diffusion from the matrix or by the degradation of the encapsulating material. These technologies protect the fragrance from premature evaporation and degradation, prolonging the perceived scent.

The table below summarizes potential mechanisms for the stability and controlled release of this compound, based on general principles for fragrance aldehydes.

MechanismDescription
Profragrance Formation (e.g., Imines, Acetals) The aldehyde group of this compound is reversibly reacted with an amine or alcohol to form a more stable, less volatile compound. The aldehyde is slowly released upon hydrolysis.
Encapsulation (e.g., in Polymers or Cyclodextrins) This compound is physically entrapped within a carrier material. Its release is controlled by diffusion through the carrier or degradation of the carrier material.

Chemoenzymatic Production of Related Chiral Fragrance Aldehydes

The chirality of a molecule can have a profound impact on its odor. For many fragrance compounds, one enantiomer (a non-superimposable mirror image) may have a much more desirable scent or a lower odor threshold than the other. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful tool for the production of single-enantiomer chiral compounds. nih.gov

While specific chemoenzymatic routes for this compound are not extensively documented in publicly available literature, a plausible pathway can be proposed based on established biocatalytic reactions for similar molecules. A key step would likely involve the asymmetric reduction of a carbon-carbon double bond in a precursor molecule, catalyzed by an ene-reductase enzyme. researchgate.netnih.gov

A potential chemoenzymatic synthesis of a specific enantiomer of this compound could start with a suitable α,β-unsaturated aldehyde or carboxylic acid precursor. The crucial asymmetric reduction of the double bond would be carried out using an ene-reductase, followed by any necessary chemical modifications to yield the final chiral aldehyde. This approach allows for high stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical synthesis alone.

The table below outlines a hypothetical chemoenzymatic route to chiral this compound.

StepDescriptionKey Enzyme/Reagent
1. Precursor Synthesis Chemical synthesis of an α,β-unsaturated precursor, such as 3-cyclohexyl-2-methylpropenal or 3-cyclohexyl-2-methylpropenoic acid.Standard organic synthesis reagents.
2. Asymmetric Bioreduction Enzymatic reduction of the carbon-carbon double bond of the precursor to introduce the desired chirality at the α-carbon.Ene-reductase.
3. Functional Group Transformation (if necessary) If the precursor was a carboxylic acid, it would need to be converted to the corresponding aldehyde.Chemical reducing agents or other enzymatic transformations.

Molecular Interactions and Perceptual Effects in Olfactory Blends

The perception of a fragrance is not simply the sum of its individual components. The molecules within a blend can interact with each other and with olfactory receptors in complex ways, leading to emergent perceptual effects. nih.gov For a compound like this compound, with its floral muguet character, these interactions are crucial to its role in a finished perfume.

One potential mechanism of interaction is at the receptor level. Some fragrance molecules can act as positive or negative allosteric modulators of olfactory receptors, meaning they can enhance or suppress the response of a receptor to another odorant without activating the receptor themselves. google.com Given its muguet scent profile, it is plausible that this compound could enhance the perception of other floral notes in a blend. google.com

The table below details the potential molecular interactions and perceptual effects of this compound in olfactory blends.

Interaction TypePotential Perceptual Effect
Receptor Agonism Direct activation of olfactory receptors responsible for the perception of muguet and floral scents.
Allosteric Modulation Enhancement or suppression of the perceived intensity of other floral or complementary notes in the fragrance blend.
Physicochemical Interactions in the Headspace Alteration of the evaporation rates of other fragrance components, leading to a modified temporal evolution of the scent profile.

Chemical Degradation Pathways and Environmental Transformation

Atmospheric Oxidation Mechanisms of 3-Cyclohexyl-2-methylpropanal (e.g., OH Radical Reactions)

Once released into the atmosphere, this compound is susceptible to oxidation, primarily initiated by hydroxyl (OH) radicals, which are highly reactive and known as the "detergent of the troposphere". The reaction with OH radicals is the most significant atmospheric removal process for many volatile organic compounds (VOCs) during the daytime.

The degradation is initiated by the abstraction of a hydrogen atom by the OH radical. For this compound, there are several potential sites for this abstraction, with the most likely being the weakly bonded hydrogen atom of the aldehyde group (the formyl hydrogen). This reaction is typically fast and leads to the formation of a cyclohexyl-methylpropanoyl radical.

Key Reaction Steps:

H-Abstraction: The OH radical abstracts the formyl hydrogen, forming water and a stable acyl radical.

R-CHO + •OH → R-C•=O + H₂O

Oxygen Addition: The resulting acyl radical rapidly adds molecular oxygen (O₂) to form an acylperoxy radical (R-C(O)OO•).

Further Reactions: The acylperoxy radical can then react with nitric oxide (NO) to form an alkoxy radical (R-C(O)O•) and nitrogen dioxide (NO₂), or with the hydroperoxy radical (HO₂) or other peroxy radicals (RO₂). The alkoxy radical can subsequently decompose, often leading to the formation of carbon dioxide (CO₂) and an alkyl radical (R•).

Hydrogen abstraction can also occur, albeit at a slower rate, from the cyclohexyl ring or the methyl group. Oxidation of the cyclohexyl moiety would proceed via pathways similar to those for other cycloalkanes. The estimated atmospheric lifetime of aldehydes due to reaction with OH radicals is typically on the order of hours to a few days, indicating that this compound is not expected to persist for long periods in the atmosphere.

ParameterValue (Estimated)Basis of Estimation
Atmospheric Lifetime (vs. OH radicals) Hours to DaysBased on typical reaction rates for aliphatic aldehydes.
Primary Reaction Site Aldehyde (Formyl) HydrogenWeaker C-H bond compared to aliphatic or alicyclic C-H bonds.
Initial Product Cyclohexyl-methylpropanoyl radicalResult of H-abstraction from the aldehyde group.

Photochemical Degradation Routes and Products

Aliphatic aldehydes can absorb ultraviolet (UV) radiation present in sunlight, which can lead to their direct photochemical degradation (photolysis). The energy absorbed can be sufficient to break chemical bonds within the molecule. For aliphatic aldehydes, two primary photolytic pathways, known as Norrish Type I and Norrish Type II reactions, are possible, although the former is generally more significant for aldehydes.

Norrish Type I Cleavage: This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this would break the bond between the carbonyl carbon and the rest of the molecule, yielding a formyl radical (•CHO) and a 2-cyclohexylpropyl radical. These radical species are highly reactive and will participate in further atmospheric reactions.

R-CHO + hv → R• + •CHO

Norrish Type II Cleavage: This pathway requires the presence of a hydrogen atom on the gamma-carbon relative to the carbonyl group. The structure of this compound does contain gamma-hydrogens on the cyclohexyl ring. This intramolecular reaction would lead to the formation of an enol and an alkene.

The efficiency of photolysis depends on the absorption spectrum of the molecule and the quantum yield of the reaction. While specific data for this compound is not available, photolysis can be a contributing degradation pathway, especially in environments with high solar irradiance. nih.gov

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For simple aliphatic aldehydes like this compound, which lack functional groups that are readily susceptible to hydrolysis (such as esters or halides), this degradation pathway is not considered environmentally significant.

Aldehydes can, however, exist in a reversible equilibrium with their corresponding geminal diols (hydrates) in aqueous solutions. libretexts.orgwikipedia.org This is not a degradation reaction but rather a reversible transformation.

R-CHO + H₂O ⇌ R-CH(OH)₂

For most simple aldehydes, this equilibrium strongly favors the aldehyde form under typical environmental pH conditions (pH 5-9). youtube.com Therefore, this compound is expected to be stable with respect to hydrolysis in aqueous environments.

PropertyAssessmentRationale
Hydrolytic Stability StableThe molecule lacks hydrolyzable functional groups.
Hydration Reversible equilibrium with gem-diolCommon reaction for aldehydes in water, but does not represent degradation.
Environmental Significance LowHydrolysis is not a major environmental fate pathway.

Biodegradation Mechanisms and Environmental Fate of the Chemical Compound

Biodegradation is a crucial pathway for the removal of organic compounds from aquatic and terrestrial environments. As a fragrance ingredient, this compound is likely to enter wastewater treatment systems and, subsequently, the wider environment. Many fragrance ingredients, including some aldehydes, are known to be biodegradable. kaochemicals-eu.compersonalcaremagazine.com

Microorganisms, such as bacteria and fungi, can metabolize the compound through enzymatic processes. The expected biodegradation pathway for this compound would likely proceed through the following steps under aerobic conditions:

Oxidation of the Aldehyde: The highly susceptible aldehyde group is a primary target for microbial oxidation. Aldehyde dehydrogenase enzymes would convert the aldehyde to the corresponding carboxylic acid: 3-cyclohexyl-2-methylpropanoic acid.

Beta-Oxidation: The resulting carboxylic acid could then undergo further degradation via pathways analogous to fatty acid metabolism, such as β-oxidation, which would shorten the aliphatic side chain.

Ring Cleavage: Ultimately, the cyclohexyl ring would be cleaved. This is a common microbial process for cyclic alkanes, often initiated by the introduction of hydroxyl groups (hydroxylation), leading to the formation of dicarboxylic acids and other smaller molecules that can enter central metabolic pathways (e.g., the Krebs cycle).

The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of adapted microbial communities. While specific studies on this compound are scarce, its structure suggests it is likely to be inherently biodegradable. researchgate.net

Advanced Applications and Role in Chemical Technologies

3-Cyclohexyl-2-methylpropanal as a Precursor in Fine Chemical Synthesis

The chemical architecture of this compound, specifically its aldehyde functional group, renders it a versatile precursor for the synthesis of other valuable molecules in the fine chemical industry. The reactivity of the aldehyde allows for straightforward transformations into other functional groups, primarily through reduction and oxidation reactions.

One of the most significant applications is its role as a starting material for the synthesis of its corresponding alcohol, 3-cyclohexyl-2-methylpropan-1-ol (B1353456). nih.gov This conversion is typically achieved through the reduction of the aldehyde group. This transformation is a fundamental process in organic synthesis, enabling the creation of alcohols that may have distinct properties and applications, including use as fragrance ingredients themselves.

Conversely, the oxidation of this compound yields its corresponding carboxylic acid, 3-cyclohexyl-2-methylpropanoic acid. Carboxylic acids are pivotal intermediates in the synthesis of a wide array of chemical products, including esters, amides, and acid chlorides, which serve as building blocks for pharmaceuticals, agrochemicals, and specialty polymers. The ability to readily convert the aldehyde to an acid highlights its utility as a foundational molecule in more complex synthetic pathways.

Table 1: Synthetic Transformations of this compound

Starting Material Reaction Type Product
This compound Reduction 3-Cyclohexyl-2-methylpropan-1-ol

Incorporation into Polymer and Material Science Applications (molecular role)

In the realm of material science, this compound is utilized not as a monomer for polymerization but as an active molecule that can be physically integrated with carrier materials to create functionalized systems. Its role is primarily associated with the controlled release of fragrance in various consumer and industrial products.

The molecule can be adsorbed onto porous carrier substrates. This method leverages the high surface area of materials to hold the fragrance compound, which is then released in a controlled manner over time. This is particularly advantageous for applications requiring long-lasting scent performance. The interaction between the aldehyde and the carrier is physical (e.g., van der Waals forces) rather than a covalent bond, meaning the aldehyde is not chemically incorporated into the polymer's backbone.

Examples of such carrier materials include:

Porous Inorganic Materials : Substances like silica (B1680970) gels, zeolites, and various clays (B1170129) are used to encapsulate the fragrance, ensuring its stability and gradual release. google.com

Organic Polymers : Materials such as Polyvinyl Chloride (PVC) or Polyurethanes can serve as a matrix for the aldehyde. google.com

This application is a key aspect of microencapsulation technology, where an active substance is trapped within a carrier material to protect it from the surrounding environment and control its release.

Table 2: Carrier Materials for this compound

Material Type Examples Function
Porous Inorganic Silica Gels, Zeolites, Clays Fine distribution and controlled release of fragrance. google.com

Design and Development of Stabilized Chemical Formulations

A significant application of this compound is in the field of perfumery, where it is used as a fragrance ingredient in a wide variety of consumer products. wipo.intgoogle.com The development of stabilized chemical formulations is crucial, as the aldehyde must maintain its chemical integrity and olfactory characteristics within complex chemical matrices that can range from aqueous and alcoholic solutions to surfactant-based systems.

The stability of a fragrance compound is paramount for its successful incorporation into commercial products. Aldehydes can be susceptible to oxidation or other reactions that can alter their scent profile. Therefore, formulations are designed to protect the molecule and ensure the longevity of the fragrance. This compound has been found to possess characteristics suitable for a range of applications, demonstrating stability in diverse product bases. google.com

Its use is prevalent in numerous sectors, including:

Personal Care Products : Soaps, shower gels, and hair care products. google.com

Fine Fragrances : Perfumes and colognes. google.com

Household Products : Cleaning agents, detergents, dishwashing materials, and air fresheners. google.com

The ability to incorporate this compound into such a diverse array of products underscores its role in the design of modern, scented consumer goods, where consistent performance and stability are essential.

Table 3: Product Formulations Incorporating this compound

Product Category Specific Examples
Fine Fragrance Perfumes, Colognes
Personal Care Soaps, Shower Gels, Hair Care Products

Emerging Research Frontiers and Future Directions

Development of Highly Efficient and Sustainable Synthetic Strategies for the Chemical Compound

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. For 3-Cyclohexyl-2-methylpropanal, future research will undoubtedly focus on optimizing existing synthetic routes and discovering novel pathways that adhere to the principles of green chemistry. Key areas of development include the implementation of catalytic processes that minimize waste and energy consumption.

Furthermore, the principles of sustainable chemistry will guide the selection of solvents and reagents. The exploration of biodegradable solvents derived from renewable resources and the use of solid-supported catalysts for ease of separation and recycling will be critical areas of investigation. The application of green chemistry metrics, such as Atom Economy (AE) and Reaction Mass Efficiency (RME), will be essential in quantitatively assessing the sustainability of newly developed synthetic methods. wikipedia.orgnih.govwhiterose.ac.uk

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyPotential AdvantagesAreas for Future Research
Catalytic HydroformylationHigh atom economy, single-step reaction.Development of highly regioselective and recyclable catalysts.
Aldol (B89426) Condensation RoutesWell-established reaction class.Exploration of greener solvents and catalysts; improving stereocontrol.
Oxidation of 3-Cyclohexyl-2-methylpropan-1-ol (B1353456)Utilizes a readily available precursor.Development of mild and selective oxidation methods using sustainable oxidants.

Deeper Understanding of Stereochemical Control in Complex Transformations Involving this compound

The presence of a stereocenter at the C2 position of this compound introduces the element of chirality, opening up avenues for the synthesis of enantiomerically pure compounds. Future research will focus on achieving precise control over the stereochemical outcomes of reactions involving this aldehyde.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. acs.orgwikipedia.org The application of chiral secondary amine catalysts, such as proline and its derivatives, in reactions like asymmetric aldol or Michael additions with this compound as a substrate or precursor is a promising area of exploration. acs.org These catalysts can create a chiral environment that directs the formation of one enantiomer over the other with high selectivity.

The use of chiral auxiliaries temporarily attached to the this compound scaffold is another strategy to control stereochemistry. wikipedia.orgresearchgate.nettcichemicals.com These auxiliaries can direct the facial selectivity of nucleophilic additions to the aldehyde carbonyl group, leading to the formation of diastereomerically enriched products that can be subsequently converted to the desired enantiomerically pure compounds. researchgate.nettcichemicals.com Future work will likely involve the design of novel, highly effective, and easily recyclable chiral auxiliaries. wikipedia.org

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the pace of chemical research. For this compound, advanced computational modeling will be instrumental in several key areas.

Conformational analysis using quantum mechanical methods, such as Density Functional Theory (DFT), can provide detailed insights into the three-dimensional structure and flexibility of the molecule. researchgate.netnih.govnih.govchemrxiv.org Understanding the preferred conformations of the cyclohexyl ring and the side chain is crucial for predicting its reactivity and interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of this compound and its derivatives. kashanu.ac.ir By correlating molecular descriptors with experimental data, these models can estimate properties like boiling point, vapor pressure, and solubility, which is valuable for process design and optimization. Furthermore, predictive models for spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can aid in the characterization of new derivatives. libretexts.org

Exploration of Novel Biological Interactions at the Molecular Level

While the biological activity of this compound is not yet extensively studied, its structural motifs are present in various biologically active compounds. Future research is poised to explore its potential interactions with biological targets at the molecular level.

High-throughput screening (HTS) of small molecule libraries is a common strategy in drug discovery to identify compounds that modulate the activity of specific enzymes or receptors. nih.govacs.orgnews-medical.net Including this compound and its derivatives in such screening campaigns could uncover novel biological activities. news-medical.net Techniques such as immobilized enzyme screening coupled with mass spectrometry offer rapid and efficient ways to identify potential enzyme inhibitors from compound libraries. pnas.org

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes. nih.gov These computational studies can help to prioritize experimental testing and provide a rationale for observed biological activities.

Design of Next-Generation Chemical Compounds based on the this compound Scaffold

The unique combination of a bulky cyclohexyl group and a reactive aldehyde functionality makes this compound an attractive scaffold for the design of next-generation chemical compounds with tailored properties. Its role as a versatile organic building block is a key area for future development. sigmaaldrich.com

The aldehyde group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This facilitates the synthesis of libraries of novel compounds based on the this compound core.

By systematically modifying the structure of this compound and evaluating the properties of the resulting analogs, researchers can establish structure-activity relationships (SAR). This knowledge can then be used to rationally design new compounds with enhanced performance for specific applications, whether in materials science, agrochemicals, or pharmaceuticals. The synthesis of bioactive natural products and other complex molecules often relies on the use of chiral building blocks, a role for which enantiomerically pure derivatives of this compound are well-suited. nih.goveurekalert.orgrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyclohexyl-2-methylpropanal, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves the aldol condensation of cyclohexanecarboxaldehyde with methyl-substituted ketones under basic catalysis. For optimization, parameters such as temperature (e.g., 25–60°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., NaOH or KOH at 5–10 mol%) should be systematically varied. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) is critical to isolate the aldehyde with ≥95% purity . Monitoring by GC-MS or HPLC can validate purity and identify byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer :

  • NMR : 1^1H NMR will show characteristic aldehyde proton signals at δ 9.5–10.0 ppm, with splitting patterns reflecting adjacent methyl and cyclohexyl groups. 13^{13}C NMR confirms the aldehyde carbon (~200 ppm) and cyclohexyl sp3^3 carbons.
  • IR : A strong C=O stretch near 1720 cm1^{-1} confirms the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 168.1512 (C11_{11}H18_{18}O).
    Cross-validate data with computational tools (e.g., DFT simulations) and compare to literature spectra for analogous aldehydes .

Q. How can researchers mitigate impurities during large-scale synthesis of this compound?

  • Methodological Answer : Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to detect intermediates like enolates or aldol adducts. Use kinetic studies to identify rate-limiting steps and adjust residence times in flow reactors. Recrystallization from nonpolar solvents (e.g., hexane) or preparative HPLC can remove persistent byproducts. Document impurity profiles using LC-MS and reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in asymmetric catalysis?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify steric effects from the cyclohexyl group. Experimental validation via chiral HPLC or circular dichroism (CD) can correlate computational predictions with observed enantioselectivity. For example, bulky ligands in catalytic systems (e.g., BINOL-derived catalysts) may induce specific diastereomeric pathways .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

  • Methodological Answer :

  • Iterative Analysis : Re-examine sample preparation (e.g., solvent polarity, crystallization conditions) to rule out conformational artifacts.
  • Complementary Techniques : Use X-ray crystallography (as in ) to resolve absolute configuration, then compare with NOESY NMR for solution-state conformation.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Cross-reference with synthetic protocols to trace discrepancies to reaction conditions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. DMSO) on aldehyde electrophilicity.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., aldehyde carbon vs. α-position).
  • Machine Learning : Train models on existing reaction databases to predict yields under varying conditions (temperature, catalysts) .

Data Handling and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s biological activity studies?

  • Methodological Answer :

  • Structured Metadata : Document synthesis batches, purity levels, and storage conditions (e.g., inert atmosphere, −20°C).
  • Blinded Assays : Use third-party vendors for biological testing to eliminate bias.
  • Open Data Practices : Share raw spectral files and crystallography data (CIF) via repositories like Zenodo, adhering to FAIR principles .

Q. What protocols address contradictions in toxicity profiles reported for this compound derivatives?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized MTT assays. Compare results to structural analogs (e.g., cyclohexylphenols in ) to isolate substituent-specific effects. Publish negative data to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.